molecular formula C11H15N3O4S B1517286 4-(3-Amino-4-methoxybenzenesulfonyl)piperazin-2-one CAS No. 1036545-01-3

4-(3-Amino-4-methoxybenzenesulfonyl)piperazin-2-one

Cat. No. B1517286
CAS RN: 1036545-01-3
M. Wt: 285.32 g/mol
InChI Key: DUWJYYMOPNNKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Amino-4-methoxybenzenesulfonyl)piperazin-2-one, or 4-AMPS, is a synthetic chemical compound that has been studied extensively in recent years due to its potential applications in the fields of medicine, pharmaceuticals, and biochemistry. 4-AMPS has been found to have a wide range of biochemical and physiological effects, and is currently being explored for its potential use in the development of new drugs and therapies. In

Scientific Research Applications

4-AMPS has been studied extensively in recent years due to its potential applications in the fields of medicine, pharmaceuticals, and biochemistry. It has been used in the synthesis of several drugs, including the anti-inflammatory drug naproxen and the anticonvulsant drug clonazepam. In addition, 4-AMPS has been used to synthesize a variety of peptide-based drugs, including the antifungal drug fluconazole and the anti-HIV drug saquinavir.

Mechanism Of Action

The exact mechanism of action of 4-AMPS is not yet fully understood, however, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of proteins. In addition, it has been found to inhibit the activity of proteases and other enzymes involved in the degradation of proteins.
Biochemical and Physiological Effects
4-AMPS has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis and degradation of proteins, as well as to inhibit the activity of proteases and other enzymes involved in the degradation of proteins. In addition, it has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as to have potential applications in the treatment of cancer.

Advantages And Limitations For Lab Experiments

4-AMPS has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is also easily soluble in water, making it ideal for use in aqueous solutions. However, it is also highly toxic and should be handled with caution. In addition, it should not be used in experiments involving animals, as it has been found to be toxic to them.

Future Directions

The potential applications of 4-AMPS are still being explored. Future research may focus on its use in the development of new drugs and therapies, as well as its potential applications in the treatment of cancer and other diseases. In addition, further research may explore its potential use as an inhibitor of enzymes involved in the biosynthesis and degradation of proteins, as well as its potential applications in the development of new peptide-based drugs. Finally, future research may also explore its potential use in the development of new drug delivery systems.

properties

IUPAC Name

4-(3-amino-4-methoxyphenyl)sulfonylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-18-10-3-2-8(6-9(10)12)19(16,17)14-5-4-13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWJYYMOPNNKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCNC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Amino-4-methoxybenzenesulfonyl)piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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